Cas no 59311-22-7 (2-(bromomethyl)-5-chlorothiophene)

2-(Bromomethyl)-5-chlorothiophene is a halogenated thiophene derivative widely used as a versatile intermediate in organic synthesis. Its reactive bromomethyl and chloro substituents make it valuable for functionalization and cross-coupling reactions, particularly in pharmaceutical and agrochemical applications. The compound's stability and selectivity facilitate efficient derivatization, enabling the construction of complex heterocyclic frameworks. Its electron-withdrawing chloro group enhances reactivity in nucleophilic substitution reactions, while the bromomethyl moiety serves as a key handle for further modifications. This compound is particularly useful in the synthesis of bioactive molecules, offering a balance of reactivity and handling safety under controlled conditions. Proper storage in a cool, dry environment is recommended to maintain stability.
2-(bromomethyl)-5-chlorothiophene structure
59311-22-7 structure
Product Name:2-(bromomethyl)-5-chlorothiophene
CAS No:59311-22-7
MF:C5H4BrClS
MW:211.507258415222
MDL:MFCD17480536
CID:339141
PubChem ID:12245924
Update Time:2025-06-15

2-(bromomethyl)-5-chlorothiophene Chemical and Physical Properties

Names and Identifiers

    • Thiophene, 2-(bromomethyl)-5-chloro-
    • 2-(bromomethyl)-5-chloroThiophene
    • 59311-22-7
    • DTXSID20482187
    • SCHEMBL1372325
    • AKOS012897369
    • AT16577
    • MFCD17480536
    • NFNNZPYIRODXQL-UHFFFAOYSA-N
    • 2-Bromomethyl-5-chlorothiophene
    • 2-bromomethyl-5-chloro-thiophene
    • EN300-89776
    • 2-(bromomethyl)-5-chlorothiophene
    • MDL: MFCD17480536
    • Inchi: 1S/C5H4BrClS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
    • InChI Key: NFNNZPYIRODXQL-UHFFFAOYSA-N
    • SMILES: BrCC1=CC=C(S1)Cl

Computed Properties

  • Exact Mass: 209.89062
  • Monoisotopic Mass: 209.89056g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • PSA: 0

2-(bromomethyl)-5-chlorothiophene Security Information

2-(bromomethyl)-5-chlorothiophene Pricemore >>

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2-(bromomethyl)-5-chlorothiophene Suppliers

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(CAS:59311-22-7)2-(bromomethyl)-5-chlorothiophene
Order Number:A1220520
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:11
Price ($):394
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2-(bromomethyl)-5-chlorothiophene Related Literature

Additional information on 2-(bromomethyl)-5-chlorothiophene

Comprehensive Overview of 2-(Bromomethyl)-5-chlorothiophene (CAS No. 59311-22-7): Properties, Applications, and Industry Insights

2-(Bromomethyl)-5-chlorothiophene (CAS No. 59311-22-7) is a halogenated thiophene derivative widely recognized for its versatility in organic synthesis and pharmaceutical intermediates. This compound features a bromomethyl group at the 2-position and a chloro substituent at the 5-position of the thiophene ring, making it a valuable building block for constructing complex heterocyclic frameworks. Its molecular formula, C5H4BrClS, reflects its unique reactivity profile, which is leveraged in cross-coupling reactions, nucleophilic substitutions, and polymer chemistry.

In recent years, the demand for halogenated thiophenes like 2-(Bromomethyl)-5-chlorothiophene has surged due to their role in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers. Researchers are particularly interested in its potential to modify π-conjugated systems, a hot topic in sustainable energy and flexible electronics. The compound’s electrophilic bromomethyl group also facilitates the synthesis of biologically active molecules, aligning with the pharmaceutical industry’s focus on targeted drug discovery.

From a synthetic perspective, CAS 59311-22-7 is often utilized in palladium-catalyzed reactions, including Suzuki-Miyaura and Heck couplings, which are pivotal in creating carbon-carbon bonds. Its compatibility with green chemistry principles—such as solvent optimization and catalyst recycling—has made it a subject of interest in academic and industrial R&D. Users frequently search for "how to handle bromomethyl-thiophene derivatives safely" or "applications of 5-chlorothiophene in agrochemicals," highlighting the need for practical guidance on its use.

The compound’s physicochemical properties, including a melting point range of 45–50°C and moderate solubility in organic solvents like dichloromethane, make it suitable for lab-scale and industrial processes. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity, a critical factor for reproducibility in synthetic workflows. Discussions on platforms like ResearchGate often center on "optimizing yields in thiophene functionalization," underscoring its relevance in methodological advancements.

Beyond synthetic chemistry, 2-(Bromomethyl)-5-chlorothiophene has garnered attention in material science for designing photoactive polymers and corrosion inhibitors. Its dual halogen functionality allows precise tuning of electronic properties, addressing challenges in renewable energy storage. SEO trends reveal queries like "thiophene derivatives for solar cells" and "bromomethyl group reactivity in heterocycles," reflecting interdisciplinary applications.

Regulatory compliance and safety data sheets (SDS) for CAS 59311-22-7 emphasize standard laboratory precautions, including the use of personal protective equipment (PPE) and ventilation. While not classified as hazardous under most jurisdictions, proper storage conditions—away from light and moisture—are recommended to maintain stability. This aligns with industry searches for "best practices for storing halogenated compounds."

In summary, 2-(Bromomethyl)-5-chlorothiophene exemplifies the intersection of synthetic utility and innovation. Its adaptability across pharmaceuticals, electronics, and materials science ensures its continued prominence in research. As sustainable chemistry gains traction, this compound’s role in enabling atom-efficient transformations and functional material design will likely expand, answering the growing demand for eco-friendly synthetic routes.

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Amadis Chemical Company Limited
(CAS:59311-22-7)2-(bromomethyl)-5-chlorothiophene
A1220520
Purity:99%
Quantity:1g
Price ($):394
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